Icomethasone 21-propionate-d5 Icomethasone 21-propionate-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC16685252
InChI: InChI=1S/C25H33ClO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3,5D2
SMILES:
Molecular Formula: C25H33ClO6
Molecular Weight: 470.0 g/mol

Icomethasone 21-propionate-d5

CAS No.:

Cat. No.: VC16685252

Molecular Formula: C25H33ClO6

Molecular Weight: 470.0 g/mol

* For research use only. Not for human or veterinary use.

Icomethasone 21-propionate-d5 -

Specification

Molecular Formula C25H33ClO6
Molecular Weight 470.0 g/mol
IUPAC Name [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate
Standard InChI InChI=1S/C25H33ClO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3,5D2
Standard InChI Key OPNPEZLXXKGRTA-HBOHDMCUSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)O
Canonical SMILES CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Beclomethasone 21-Propionate-d5 features a steroidal backbone with modifications at the 21-position, where a propionate ester group is substituted with deuterium atoms. The IUPAC name reflects its complex structure:

[2[(8S,9R,10S,11S,13S,14S,16S,17R)9chloro11,17dihydroxy10,13,16trimethyl3oxo6,7,8,11,12,14,15,16octahydrocyclopenta[a]phenanthren17yl]2oxoethyl] 2,2,3,3,3pentadeuteriopropanoate[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl]\ 2,2,3,3,3-pentadeuteriopropanoate

This configuration includes a chlorinated cyclohexane ring, ketone groups at positions 3 and 20, and hydroxyl groups at positions 11 and 17 . The deuterium atoms are strategically placed on the propionate moiety to minimize isotopic effects on biological activity while maximizing analytical detectability .

Physicochemical Characteristics

The compound’s properties are summarized below:

PropertyValueSource
Molecular Weight470.01 g/mol
Molecular FormulaC25H28D5ClO6\text{C}_{25}\text{H}_{28}\text{D}_5\text{ClO}_6
SolubilitySoluble in organic solvents (e.g., DMSO, ethanol)
StabilityStable under controlled storage (-20°C, inert atmosphere)
CAS NumberNot assigned

The absence of a CAS number reflects its status as a research-grade compound rather than a commercially marketed drug . Its stability in organic solvents makes it suitable for formulation studies, though aqueous solubility is limited.

Synthesis and Manufacturing

Derivation from Beclomethasone Dipropionate

Beclomethasone 21-Propionate-d5 is synthesized from beclomethasone dipropionate, a prodrug hydrolyzed in vivo to its active form, beclomethasone 17-monopropionate . The synthesis involves isotopic exchange reactions, where hydrogen atoms at the 21-position propionate group are replaced with deuterium using deuterated reagents such as deuterium oxide (D2_2O) or deuterated propionic acid. Key steps include:

  • Protection of Reactive Groups: Hydroxyl and ketone functionalities are temporarily protected to prevent undesired side reactions.

  • Deuterium Incorporation: The propionate side chain is treated with deuterated agents under controlled pH and temperature.

  • Deprotection and Purification: Protective groups are removed, and the product is purified via chromatography to ≥95% isotopic purity .

Quality Control Considerations

Pharmacological Profile and Mechanism of Action

Glucocorticoid Receptor Interaction

Like non-deuterated corticosteroids, Beclomethasone 21-Propionate-d5 exerts anti-inflammatory effects by binding to cytoplasmic glucocorticoid receptors (GRs). This interaction initiates a cascade of events:

  • Receptor Activation: The ligand-receptor complex translocates to the nucleus.

  • Gene Modulation: It binds glucocorticoid response elements (GREs), upregulating anti-inflammatory proteins (e.g., lipocortin-1) and inhibiting pro-inflammatory transcription factors (e.g., NF-κB) .

  • Post-Translational Effects: Rapid non-genomic actions include modulation of kinase pathways and ion channels.

Pharmacokinetic Advantages of Deuterium Labeling

Analytical and Research Applications

Role in Method Development and Validation

Beclomethasone 21-Propionate-d5 is indispensable in:

  • Quantitative Analysis: Serving as an internal standard in LC-MS/MS assays to correct for matrix effects and ionization variability .

  • Impurity Profiling: Identifying and quantifying degradation products in beclomethasone formulations .

  • Cross-Validation: Ensuring consistency between pharmacopeial methods (e.g., USP <905> and EP 2.2.46) .

Comparative Table of Related Reference Standards

The following table highlights structurally related compounds used in conjunction with Beclomethasone 21-Propionate-d5 :

Compound NameCatalogue No.CAS No.Use Case
Fluticasone Propionate D5VLDL-000811093258-28-6Inhalation therapy analytics
Betamethasone Dipropionate D5VLDL-00188Not assignedDermatological formulation QC
Beclomethasone Dipropionate D10VLDL-00321Not assignedHigh-resolution metabolic mapping

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